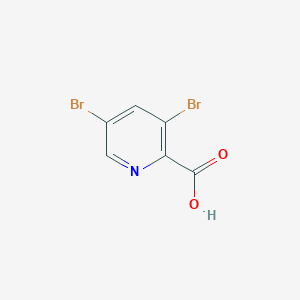

3,5-Dibromopicolinic acid

Descripción general

Descripción

3,5-Dibromopicolinic acid is an important derivative of pyridine. It is also known by other synonyms such as 3,5-DIBROMOPYRIDINE-2-CARBOXYLIC ACID . The molecular formula of this compound is C6H3Br2NO2 and it has a molecular weight of 280.9 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 heavy atoms and 6 aromatic heavy atoms . It has 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis

This compound has a density of 2.2±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

1. Neuroprotective Effects

3,5-Dibromopicolinic acid has been studied for its potential neuroprotective effects. In a study, related compound 3,5-dicaffeoylquinic acid (3,5-diCQA) demonstrated an ability to ameliorate learning and memory deficits in mice induced by trimethyltin. It showed increased acetylcholine levels and decreased acetylcholinesterase activity, suggesting potential benefits in cognitive dysfunction treatment (Kang et al., 2016).

2. Anticancer Properties

Research has been conducted on the synthesis of hybrid molecules containing this compound derivatives and their evaluation in anticancer applications. One study synthesized compounds like 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid, showing potent anticancer activity against various cancer cell lines, indicating the potential of this compound derivatives in cancer treatment (Abu Almaaty et al., 2021).

3. Antihypertensive Effects

Picolinic acid derivatives, including this compound, have been studied for their antihypertensive effects. In one study, these compounds were found to lower blood pressure effectively in rats, suggesting a potential application in the treatment of hypertension (Hidaka et al., 1975).

4. Analytical Chemistry Applications

This compound derivatives have been used in the development of methods for analyzing biomarkers in human urine. A study developed a method using liquid chromatography and mass spectrometry for the analysis of 3,5-dichloroaniline, a biomarker of exposure to fungicides like vinclozolin, which contains a this compound moiety. This highlights the utility of this compound derivatives in analytical chemistry (Lindh et al., 2007).

5. Antimicrobial Activity

Compounds derived from this compound have shown antimicrobial properties. A study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives showed moderate to good antituberculosis activity, indicating the potential of this compound derivatives in developing new antimicrobial agents (Jadhav et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is structurally similar to picolinic acid, which is known to bind tozinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, inhibiting function

Biochemical Pathways

Given its structural similarity to picolinic acid, it may influence pathways related to zinc transport and immune responses .

Pharmacokinetics

It has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.9, indicating moderate lipophilicity . These properties suggest that 3,5-Dibromopicolinic acid may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Based on the known effects of picolinic acid, it may have antiviral properties and could potentially influence immune responses .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.

Análisis Bioquímico

Biochemical Properties

3,5-Dibromopicolinic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as β-N-Acetylhexosaminidases, which are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in the metabolic pathways where these enzymes are active.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in the antiviral response, thereby impacting cell signaling pathways related to immune responses . Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes, which leads to enzyme inhibition. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. It is known to degrade under certain conditions, which can affect its long-term efficacy in biochemical assays . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects are observed where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid degradation and nucleotide metabolism. It interacts with enzymes such as β-N-Acetylhexosaminidases, influencing the catabolism of glycoproteins and glycolipids . These interactions can lead to changes in metabolite levels and metabolic flux within the cell, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound can influence its efficacy and toxicity, depending on the concentration and localization within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the vacuole or plasma membrane, through targeting signals or post-translational modifications . This localization can affect the compound’s interaction with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

3,5-dibromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFONYCBYSYAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494110 | |

| Record name | 3,5-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61830-40-8 | |

| Record name | 3,5-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

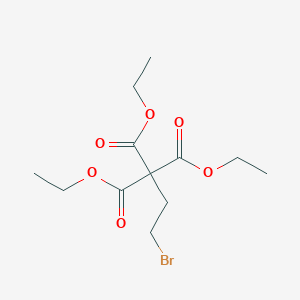

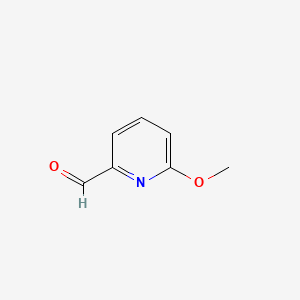

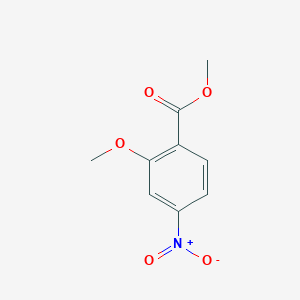

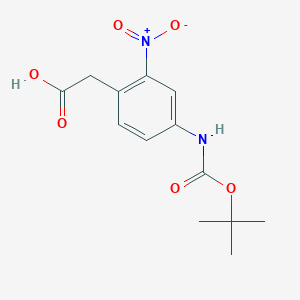

Synthesis routes and methods

Procedure details

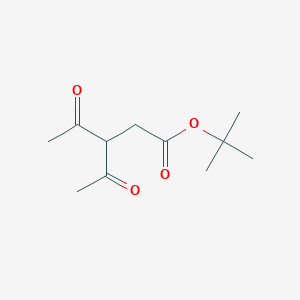

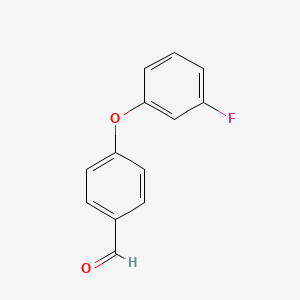

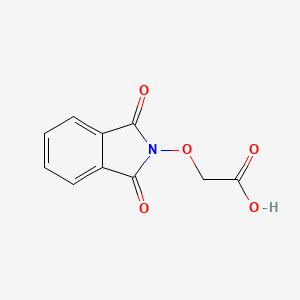

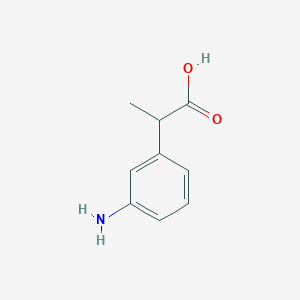

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)